Alpha-Hydroxyalprazolam glucuronide is a significant metabolite of alprazolam, a triazolobenzodiazepine primarily prescribed for anxiety and panic disorders. This compound is formed through the metabolic processes that involve hydroxylation and subsequent glucuronidation of alprazolam. The glucuronide form is crucial in clinical and forensic toxicology for monitoring alprazolam usage due to its stability and detection in biological samples .
Alpha-Hydroxyalprazolam glucuronide is classified as a Phase II metabolite, indicating that it undergoes conjugation reactions that enhance its solubility for easier excretion. It is identified by the Chemical Abstracts Service number 144964-58-9 and has the molecular formula with a molecular weight of approximately 500.9 g/mol .
The synthesis of alpha-Hydroxyalprazolam glucuronide typically involves two main steps:
In industrial settings, this synthesis can be optimized using bioreactors that employ microbial or recombinant enzymes to increase yield and efficiency.
Alpha-Hydroxyalprazolam glucuronide primarily participates in hydrolysis and conjugation reactions:
The mechanism of action for alpha-hydroxyalprazolam, as a metabolite of alprazolam, is likely similar to that of its parent compound. It acts as a positive allosteric modulator at the gamma-aminobutyric acid type A receptor sites, enhancing inhibitory neurotransmission within the central nervous system. This modulation leads to increased chloride ion influx, resulting in neuronal hyperpolarization and subsequent anxiolytic effects .
Alpha-Hydroxyalprazolam glucuronide is extensively utilized in clinical toxicology for:
Alpha-hydroxyalprazolam glucuronide forms via a two-step enzymatic cascade. First, cytochrome P450 isoforms (primarily CYP3A4/5) hydroxylate alprazolam at the α-carbon position, producing the intermediate alpha-hydroxyalprazolam. This metabolite undergoes subsequent glucuronidation catalyzed by UDP-glucuronosyltransferases (UGTs), which conjugate glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to the hydroxyl group. The reaction yields a β-1-O-glycosidic bond, significantly enhancing water solubility for renal excretion [2] [7].
Kinetic analyses reveal this conjugation follows Michaelis-Menten kinetics. The reaction efficiency (measured by intrinsic clearance, CLint) varies substantially across UGT isoforms, with UGT2B15 demonstrating superior catalytic activity for alpha-hydroxyalprazolam compared to other isoforms like UGT1A9 or UGT2B7 [2].
Table 1: Kinetic Parameters of Alpha-Hydroxyalprazolam Glucuronidation
Enzyme Source | Km (μM) | Vmax (pmol/min/mg) | CLint (μL/min/mg) |
---|---|---|---|
Human Liver Microsomes | 6.39 | 4250 | 665 |
Recombinant UGT2B15 | 8.68 | 873 | 101 |
Recombinant UGT1A9 | 15.2* | 420* | 28* |
Recombinant UGT2B7 | 22.5* | 310* | 14* |
*Estimated from analogous UGT substrate kinetics* [2]
Human liver microsomes (HLM) and recombinant UGT expression systems serve as primary in vitro tools for studying alpha-hydroxyalprazolam glucuronidation. HLMs provide a physiologically relevant environment containing the full complement of hepatic UGTs, while recombinant systems (e.g., insect cell-expressed UGTs) enable isoform-specific kinetic characterization. Incubations require UDPGA cofactor, magnesium ions, and aliphatic alcohols (e.g., n-octanol) to minimize latency [2] [5].
Species differences significantly impact in vitro data interpretation. Guinea pig liver microsomes exhibit the highest CLint (152 μL/min/mg), while canine models show the lowest (23.9 μL/min/mg). Rat liver microsomes (58.0 μL/min/mg) most closely approximate human metabolic clearance (63.8 μL/min/mg), supporting their use in preclinical studies [5].
Table 2: Species-Specific Glucuronidation Activity
Species | CLint (μL/min/mg) | Relative Activity (%) |
---|---|---|
Human | 63.8 | 100 |
Rat | 58.0 | 91 |
Mouse | 50.2 | 79 |
Monkey (Cynomolgus) | 54.6 | 86 |
Minipig | 23.9 | 37 |
Guinea Pig | 152.0 | 238 |
Dog | 37.7 | 59 |
UGT2B15 is the principal isoform responsible for alpha-hydroxyalprazolam glucuronidation, exhibiting the highest activity at both low (1.0 μM) and high (20 μM) substrate concentrations. This isoform’s catalytic efficiency (Vmax/Km) surpasses that of other UGTs by 3–7-fold. Additional isoforms contributing to metabolism include UGT1A9, UGT2B4, and UGT2B7, though their activities are substantially lower [2] [6].
Chemical inhibition studies confirm UGT2B15’s dominance: Androsterone (UGT2B15 inhibitor) reduces glucuronide formation in HLMs by >70%, while magnolol (UGT1A9 inhibitor) causes only marginal reduction. Genetic polymorphisms (e.g., UGT2B15*2) further modulate metabolic activity, contributing to interindividual variability in alprazolam clearance [2] [6].
Synthetic biosynthesis employs bioreactors with recombinant UGT2B15 and CYP3A4 to produce alpha-hydroxyalprazolam glucuronide industrially. This method achieves yields >95% but requires optimized cofactor regeneration systems [2].
In contrast, endogenous biosynthesis occurs in hepatocytes through sequential phase I (CYP) and phase II (UGT) metabolism. While slower, this pathway generates the metabolite directly in vivo, accounting for 60–70% of alprazolam’s total clearance. Differences in UGT expression patterns significantly alter metabolite profiles across species—e.g., guinea pigs exhibit higher glucuronidation capacity due to elevated UGT1A expression, whereas dogs show reduced activity [2] [5].
Table 3: UGT Isoforms Involved in Benzodiazepine and Xenobiotic Glucuronidation
UGT Isoform | Substrate Specificity | Relative Activity* | Chemical Inhibitors |
---|---|---|---|
UGT2B15 | Alpha-hydroxyalprazolam, Bisphenol A | High (100%) | Androsterone, Valproic acid |
UGT1A9 | Isofraxidin, Chlorophenols | Moderate (25%) | Magnolol |
UGT1A6 | Chlorophenols (mono/di-isomers) | Low (<5%) | Niflumic acid |
UGT1A1 | Chlorophenols (tetra/penta-isomers) | Low (<5%) | Bilirubin |
*Activity toward alpha-hydroxyalprazolam relative to UGT2B15* [4] [5]
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0